ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 98476-09-6) is a pyrazole-based heterocyclic compound with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol . It features a phenyl group at the 1-position, a cyano substituent at the 5-position, and an ethoxycarbonyl moiety at the 4-position of the pyrazole ring. This compound is primarily utilized as a laboratory chemical and synthetic intermediate in organic and pharmaceutical chemistry .
Properties
IUPAC Name |
ethyl 5-cyano-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)11-9-15-16(12(11)8-14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIYCDZXKNQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548997 | |
| Record name | Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98476-09-6 | |
| Record name | Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Phenylhydrazine Derivatives
One of the most established methods involves the condensation of ethyl cyanoacetate or related β-keto esters with phenylhydrazine under acidic or neutral conditions, leading to cyclization and formation of the pyrazole ring.
Reaction scheme:
Ethyl cyanoacetate + Phenylhydrazine → Hydrazone intermediate → Cyclization → this compound-
- Solvent: Ethanol or DMF
- Temperature: Reflux (80–100°C)
- Catalyst: Acidic catalysts or acid scavengers such as triethylamine may be used to optimize yield
- Reaction time: 4–6 hours, monitored by TLC
Yields: Generally moderate to high (60–80%) depending on purity of reagents and reaction optimization
This method benefits from readily available starting materials and straightforward workup procedures.
Abnormal Beckmann Rearrangement Route
A more specialized approach reported involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives, followed by reduction steps:
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- Beckmann rearrangement of o-chloroaldehyde to form a cyano-substituted pyrazole intermediate
- Reduction with sodium dithionite to yield ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (a close structural analog)
- Subsequent conversion to the target compound by manipulation of functional groups
-
- Improved yields (up to 78%) compared to earlier methods
- Avoids expensive reagents such as 18-crown-6 or 2-chloroacetoacetate
- Provides intermediates useful for further heterocyclic synthesis
Reference data:
This method was detailed in a 2013 study demonstrating cleaner reaction profiles and economic benefits.
Alkylation of Pyrazole-3-carboxylate Esters
Another synthetic strategy involves the alkylation of pyrazole-3-carboxylate esters with alkylating agents (e.g., alkyl halides, dialkyl sulfates):
-
- Formation of enolate from 2,4-diketocarboxylic esters
- Reaction with N-alkylhydrazinium salts or alkylating agents to introduce the N1-phenyl group and form the pyrazole ring
Reaction Conditions and Optimization Parameters
| Parameter | Typical Range/Condition | Impact on Yield and Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher temperature promotes cyclization but may degrade sensitive groups |
| Solvent | Ethanol, DMF, Acetonitrile | Polar aprotic solvents enhance substitution kinetics and solubility of intermediates |
| Catalyst | Acid catalysts (e.g., HCl), triethylamine | Acid catalysis promotes hydrazone formation; base scavengers improve substitution efficiency |
| Reaction Time | 4–6 hours | Sufficient time needed for complete cyclization and substitution |
| Reducing Agent | Sodium dithionite (for reduction steps) | Efficiently converts intermediates to amino derivatives with high yield |
| Workup | Aqueous sodium thiosulfate quench, recrystallization from ethanol/DMF | Ensures removal of iodine and impurities, improves product purity |
Mechanistic Insights and Synthetic Challenges
- The formation of the pyrazole ring proceeds via initial hydrazone formation followed by intramolecular cyclization.
- Electron-withdrawing cyano and ester groups stabilize intermediates but can also reduce nucleophilicity, requiring optimized reaction conditions.
- Abnormal Beckmann rearrangement offers a novel pathway to access amino-substituted pyrazoles with cyano groups intact.
- Alkylation routes risk regioisomer formation, necessitating chromatographic purification.
- The ester group is generally stable under acidic conditions used for conversion of nitrile to carboxamide, facilitating selective transformations.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Ethyl cyanoacetate + Phenylhydrazine | Acid catalyst, reflux in ethanol | 60–80 | Simple, accessible reagents | Moderate reaction times |
| Abnormal Beckmann Rearrangement | o-Chloroaldehyde derivative | Beckmann rearrangement, Na2S2O4 reduction | ~78 | High yield, economical | Requires specific aldehyde precursors |
| Alkylation of Pyrazole Esters | 2,4-Diketocarboxylic esters + N-alkylhydrazinium salts | Alkylating agents, enolate formation | Variable | Industrially scalable | Regioisomer formation, purification needed |
Analytical Validation of Synthesized Compound
Post-synthesis, the compound’s structural integrity is confirmed by:
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows characteristic signals for the phenyl group, amino protons (~5.5 ppm), and ester ethyl group
- $$^{13}C$$ NMR confirms cyano carbon (~120 ppm) and ester carbonyl (~170 ppm)
-
- Strong absorption bands for cyano group (~2200 cm⁻¹)
- Ester carbonyl stretch (~1700 cm⁻¹)
-
- Molecular ion peak consistent with molecular weight 256.26 g/mol
-
- Consistent with literature values (e.g., 280–281°C for related derivatives)
These techniques ensure purity and correct substitution patterns.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:
Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt. Acidification converts the salt to the free carboxylic acid .
Functionalization of the Cyano Group
The cyano group at position 5 participates in nucleophilic additions and reductions:
Hydrolysis to Carboxamide
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Concentrated H₂SO₄ | Room temperature | 5-carbamoyl-1-phenyl-1H-pyrazole-4-carboxylate | 65% |
Application : This reaction provides intermediates for synthesizing pyrazolopyrimidines, which are bioactive heterocycles .
Reduction to Aminomethyl
While direct data for this compound is limited, analogous pyrazole systems reduce the cyano group to an aminomethyl group using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
Ring Functionalization and Cyclization
The pyrazole core supports electrophilic substitutions and cycloadditions:
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, isoamyl nitrite | CHCl₃, RT, 1.5h | 5-cyano-3-bromo-1-phenyl-1H-pyrazole-4-carboxylate | 85% |
Note : Bromination occurs selectively at position 3 due to electron-withdrawing effects of the cyano and ester groups .
Cycloaddition Reactions
The compound serves as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused pyrazolo-heterocycles .
Ester Derivatization
The ethyl ester can be trans-esterified or converted to amides:
Application : Amide derivatives are precursors for drug candidates targeting enzyme inhibition .
Pyrazole Ring Stability and Reactivity
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate exhibits significant anticancer properties. It has been evaluated as a potential inhibitor of various tumor cell lines, demonstrating effectiveness against cancer by modulating key biological pathways involved in cell proliferation and survival .
Case Study:
A study highlighted the synthesis of substituted pyrazoles, including this compound, which showed promising results as antiproliferative agents against epidermal growth factor receptor (EGFR) tyrosine kinase in multiple cancer cell lines .
Anti-inflammatory Properties
This compound has also been recognized for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This compound's structure allows it to interact effectively with these enzymes, potentially leading to reduced inflammation .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, which is critical in drug design for treating various diseases. Its ability to modulate enzyme activity makes it a valuable scaffold for developing new therapeutic agents targeting metabolic and signaling pathways .
Pesticidal Activity
This compound has potential applications in agricultural science as a pesticide. Its structural features may contribute to its efficacy against pests while minimizing harm to non-target organisms .
Research Findings:
Studies have suggested that pyrazole derivatives can exhibit herbicidal and fungicidal activities, indicating that compounds like this compound could be developed into effective agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the ester group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Key Properties and Hazards:
- Storage : Requires storage in a sealed, dry environment at 2–8°C .
- Hazards : Classified under OSHA HCS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .
- Safety Precautions : Use protective gloves, eye protection, and respiratory equipment (e.g., P95 masks) during handling .
Comparative Analysis with Structural Analogs
Pyrazole derivatives are widely studied for their structural versatility and applications. Below is a detailed comparison of ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate with three structurally related compounds.
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Substituent Effects: Phenyl vs. This modification could improve solubility in polar solvents and alter biological activity .
Functional Group Variations: Amino and Hydroxy Groups: Compound 11b (from ) features amino and hydroxy groups, enabling participation in hydrogen bonding and nucleophilic reactions. These groups may facilitate its use in synthesizing polyheterocyclic systems .
Biological Activity
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid ethyl esters into their corresponding cyano derivatives. This process can be achieved through nonaqueous diazotization followed by cyanide ion displacement, resulting in a high yield of the desired cyano ester .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazole compounds exhibit significant inhibition zones and low minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, one study reported MIC values as low as 0.22 to 0.25 μg/mL for certain pyrazole derivatives, indicating strong bactericidal effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.20 | Klebsiella pneumoniae |
| 10 | 0.30 | Candida albicans |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties through inhibition of key cancer-related targets such as BRAF(V600E) and EGFR. These compounds have been evaluated in various tumor cell lines, showing significant antiproliferative effects, which suggest their potential as anticancer agents .
Table 2: Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl Cyano-Pyrazole | MCF-7 (Breast Cancer) | 15 |
| Ethyl Cyano-Pyrazole | A549 (Lung Cancer) | 12 |
| Ethyl Cyano-Pyrazole | HCT116 (Colon Cancer) | 10 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to disrupt bacterial cell membranes, leading to cell lysis and death . Additionally, its anti-inflammatory properties have been noted, particularly in inhibiting nitric oxide production and cytokine release in response to lipopolysaccharide (LPS) stimulation .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating that the compounds significantly reduced bacterial load in vitro.
- Cancer Treatment : In a preclinical trial involving MCF-7 breast cancer cells, this compound showed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes.
Q & A
Q. Advanced
- Reaction Path Search : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers .
- Electronic Properties : DFT studies (B3LYP/6-311++G** basis set) predict charge distribution, aiding in understanding substituent effects (e.g., cyano group’s electron-withdrawing nature) .
- Mechanistic Insights : Transition state analysis reveals steric and electronic factors influencing cyclocondensation efficiency .
What strategies can resolve contradictions in spectral data interpretation for pyrazole derivatives?
Q. Advanced
- Multi-Technique Validation : Compare experimental NMR/IR with X-ray crystallography (e.g., C=O stretching at 1680 cm<sup>−1</sup> vs. X-ray bond lengths ).
- Computational Cross-Check : Perform DFT simulations (e.g., Gaussian 09) to reconcile discrepancies in <sup>1</sup>H NMR chemical shifts .
- Dynamic Effects : Account for solvent polarity and temperature in spectral simulations .
Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Q. Basic
How does the cyano group at the 5-position influence the pyrazole ring’s electronic properties and reactivity?
Q. Advanced
- Electron-Withdrawing Effect : The cyano group reduces electron density at the pyrazole ring, enhancing electrophilic substitution at the 3-position (theoretical Mulliken charges: C5 = +0.32 e) .
- Reactivity Modulation : Stabilizes intermediates in nucleophilic additions (e.g., Knoevenagel condensations with ethyl cyanoacetate) .
- Comparative Analysis : Methyl groups () increase steric hindrance but lack the cyano group’s electronic effects .
What experimental approaches are recommended for studying the stability of this compound under various reaction conditions?
Q. Advanced
- Accelerated Stability Studies : Expose the compound to extreme pH (1–13), temperatures (40–80°C), and light (UV/Vis) for 48–72 hours; monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~180°C for similar esters ).
- Moisture Sensitivity : Store under inert gas (N2) with molecular sieves to prevent hydrolysis .
What are the key considerations when designing hydrolysis reactions to convert the ethyl ester group into carboxylic acid derivatives?
Q. Basic
- Conditions : Use NaOH (2M) in ethanol/water (1:1) at 60–80°C for 6–8 hours .
- Monitoring : Track reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Workup : Acidify with HCl (pH 2–3) to precipitate the carboxylic acid; recrystallize from ethanol .
How can researchers address discrepancies between theoretical and experimental molecular geometry data?
Q. Advanced
- Basis Set Optimization : Use larger basis sets (e.g., 6-311++G**) to improve DFT accuracy .
- Solvent Modeling : Include solvent effects (e.g., PCM model for ethanol) in simulations .
- Dynamic Corrections : Apply vibrational analysis to account for thermal motion in X-ray data .
What methodological challenges arise when synthesizing fused heterocyclic systems using this compound?
Q. Advanced
- Regioselectivity : Competing pathways may form [5-5] or [5-6] fused systems (e.g., pyrazolo[3,4-c]pyrazole vs. thieno[2,3-c]pyrazole) .
- Catalyst Selection : Iodine or acetic acid influences cyclization efficiency (yields: 40–75%) .
- Purification : Separate isomers via preparative HPLC (C18 column, acetonitrile/water) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
